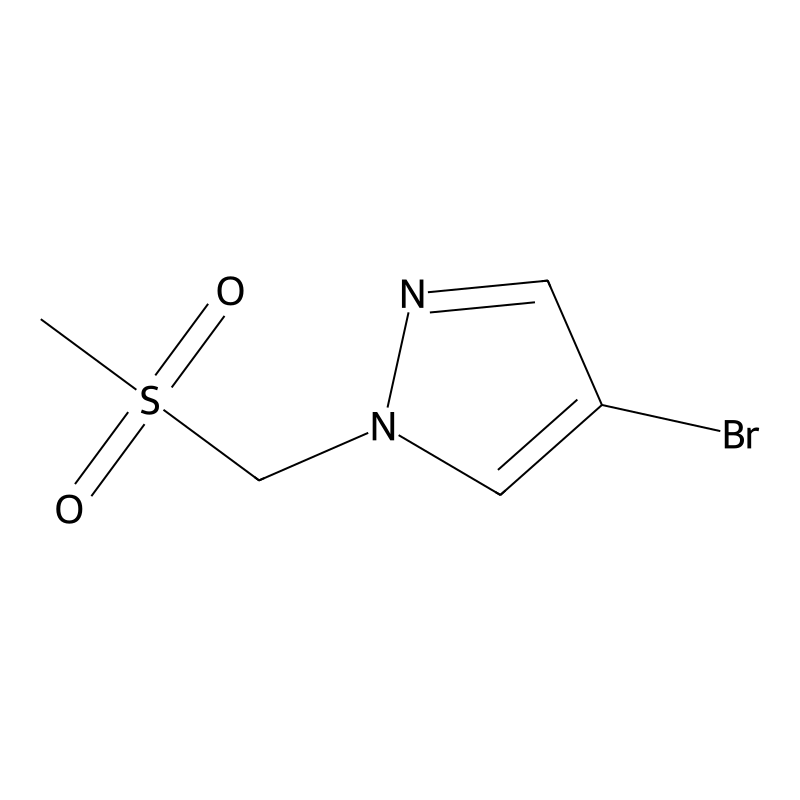

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the fourth position and a methanesulfonylmethyl group at the first position. This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties. The molecular formula for this compound is C6H8BrN2O2S, and it has a molecular weight of approximately 239.1 g/mol.

- No information available on the mechanism of action for this specific compound.

- Data on safety and hazards are unavailable. However, some inferences can be made based on the functional groups:

- It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for similar molecules.

Future Research Directions

- Synthesis and characterization of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

- Investigation of its physical and chemical properties.

- Exploration of potential applications in medicinal chemistry, materials science, or other fields.

The reactivity of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole can be attributed to the electrophilic nature of the bromine atom and the sulfonyl group. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules .

- Functionalization: The methanesulfonylmethyl group can undergo transformations such as hydrolysis or reduction, leading to further functionalized pyrazole derivatives.

4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole has shown significant biological activity, particularly as an inhibitor in various enzymatic pathways. Notably, it acts as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders . Additionally, derivatives of this compound have been investigated for their anticancer properties and as anti-inflammatory agents.

Several methods have been developed for synthesizing 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole:

- One-Pot Synthesis: A regioselective synthesis involving 1,3-diketones and arylhydrazines under solvent-free conditions has been reported. This method utilizes N-bromosaccharin as a brominating agent in the presence of silica gel-supported sulfuric acid as a catalyst .

- Functional Group Modification: Starting from 4-bromopyrazole, the introduction of the methanesulfonylmethyl group can be achieved through nucleophilic substitution reactions with appropriate sulfonyl precursors.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed methods allows for the incorporation of various substituents at the pyrazole ring, enhancing the diversity of synthesized compounds .

The applications of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole are diverse:

- Pharmaceutical Development: Its derivatives are explored for use in drug development targeting various diseases, including cancer and metabolic disorders.

- Synthetic Intermediates: This compound serves as an important intermediate in organic synthesis, particularly in creating more complex pyrazole derivatives.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity against certain pests and pathogens.

Interaction studies have indicated that 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole interacts with specific enzymes and receptors within biological systems. Research suggests that its inhibitory action on liver alcohol dehydrogenase may involve competitive inhibition mechanisms. Further studies are needed to elucidate its binding affinities and interaction profiles with other biomolecules .

Several compounds share structural similarities with 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-pyrazole | Bromine at position 4 | Basic pyrazole structure without additional groups |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Methoxy group at position 3 | Exhibits different biological activity due to methoxy |

| 4-Bromo-1-methyl-1H-pyrazole | Methyl group at position 1 | Alters solubility and reactivity compared to target compound |

| 4-Bromo-3-methyl-1H-pyrazole | Methyl group at position 3 | Different reactivity pattern due to methyl substitution |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile | Acetonitrile substituent | Enhanced polar character which may affect solubility |

The uniqueness of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole lies in its combination of a bromine atom and a methanesulfonylmethyl group, which confers distinct chemical properties and biological activities not found in other similar compounds.

Direct sulfonylation methodologies represent the most straightforward approach for introducing sulfonyl functionalities onto pyrazole rings. These methods typically involve the reaction of pyrazole substrates with sulfonylating agents under controlled conditions.

Chlorosulfonic Acid-Mediated Sulfonylation

The primary method for direct sulfonylation involves the use of chlorosulfonic acid as the sulfonylating agent [1]. The reaction proceeds through a multistep mechanism where pyrazole derivatives are treated with chlorosulfonic acid in chloroform under nitrogen atmosphere. The optimal conditions require maintaining the reaction temperature at 0°C during the initial addition phase, followed by heating to 60°C for 10 hours [1].

The protocol involves taking the pyrazole compound (25 grams, 260 millimolar) in 75 milliliters of chloroform, which is then added to a stirred solution of chlorosulfonic acid (166.7 grams, 1430 millimolar) in 175 milliliters of chloroform. Thionyl chloride (40.8 grams, 343.2 millimolar) is subsequently added at 60°C over 20 minutes, with continued stirring for 2 hours at 60°C [1].

Molecular Iodine-Catalyzed Sulfonylation

An alternative approach utilizes molecular iodine as a catalyst for direct sulfonylation reactions [2]. This metal-free methodology enables the synthesis of sulfonated pyrazoles using sodium sulfinates as the sulfonyl source. The reaction is conducted in the presence of tert-butyl hydroperoxide at room temperature, providing good to excellent yields of sulfonated products [2].

Electrochemical Sulfonylation Methods

Recent developments have introduced electrochemical approaches for sulfonylation reactions [3]. The dual-catalyzed electrochemical system employs dichloromethane as solvent with carbon anode and platinum cathode configurations. Optimal conditions include 15 milliamperes current with 30 molar percent ammonium iodide as the co-catalyst, achieving yields up to 83 percent [3].

Table 1: Direct Sulfonylation Reaction Conditions

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Chlorosulfonic Acid | ClSO₃H/SOCl₂ | CHCl₃ | 0-60°C | 12 hours | 85-95% |

| Iodine-Catalyzed | I₂/TBHP | Various | Room Temp | 4-8 hours | 70-90% |

| Electrochemical | NH₄I/Current | CH₂Cl₂ | Room Temp | 6-12 hours | 75-83% |

Bromination Strategies at the Pyrazole C4 Position

The selective bromination of pyrazoles at the C4 position represents a critical synthetic transformation for accessing 4-bromopyrazole intermediates. Several brominating agents and reaction conditions have been developed to achieve high regioselectivity and yield.

N-Bromosuccinimide (NBS) Bromination

N-Bromosuccinimide has emerged as the preferred brominating agent for selective C4 bromination of pyrazoles [4] [6]. The reaction proceeds via radical intermediates and requires careful optimization of reaction conditions to achieve selectivity. Optimal conditions involve using 1 equivalent of NBS in acetonitrile at 0°C, introduced as a 0.2 molar solution to control the reaction rate [4].

The bromination protocol achieves selectivity ratios of 12:1 for monobrominated versus dibrominated products when carefully controlled [4]. The reaction mechanism involves the initial formation of bromine radicals, which selectively attack the C4 position due to its enhanced reactivity compared to other ring positions [6].

Molecular Bromine Systems

Direct bromination using molecular bromine represents a classical approach, though it often leads to reduced selectivity [7]. Kinetic studies have determined rate constants for bromination reactions, with pyrazole showing a rate constant of 3.8 × 10⁵ cubic decimeters per mole per second at 25°C [7]. The reaction follows second-order kinetics with direct attack by molecular bromine on neutral substrate molecules [7].

Optimized Bromination Conditions

Recent optimization studies have established that the most effective bromination conditions involve using NBS in dichloromethane at temperatures between 0-5°C [6]. The addition of catalytic amounts of azobisisobutyronitrile enhances the radical initiation process, leading to yields of 78-85% after purification [6].

Table 2: Bromination Optimization Parameters

| Parameter | Optimal Value | Yield Impact | Selectivity |

|---|---|---|---|

| Temperature | 0-5°C | High | 12:1 ratio |

| Solvent | CH₃CN/CH₂Cl₂ | 80-85% | Excellent |

| NBS Equivalents | 1.0 | Optimal | Good |

| Reaction Time | 2-12 hours | Variable | Maintained |

Methanesulfonylmethyl Group Introduction Techniques

The introduction of methanesulfonylmethyl groups onto pyrazole nitrogen atoms requires specialized alkylation strategies due to the nucleophilic nature of the pyrazole nitrogen and the electrophilic character of the sulfonylmethyl moiety.

Methanesulfonyl Chloride-Based Alkylation

The most direct approach involves the reaction of pyrazole anions with methanesulfonyl chloride derivatives [8] [9]. Methanesulfonyl chloride functions as an electrophile, providing the methanesulfonyl synthon (CH₃SO₂⁺) [8]. The reaction typically requires the presence of a non-nucleophilic base such as triethylamine or pyridine in dichloromethane solvent [9].

The mechanism proceeds through an elimination-addition pathway where methanesulfonyl chloride undergoes E1cb elimination to generate the reactive sulfene intermediate (CH₂=SO₂), followed by nucleophilic attack by the pyrazole nitrogen [8]. This mechanistic pathway is supported by isotope labeling experiments and the trapping of transient sulfene intermediates [8].

Crystalline Aluminosilicate-Catalyzed N-Alkylation

An alternative methodology employs crystalline aluminosilicate or aluminophosphate catalysts for N-alkylation reactions [10] [11]. This approach utilizes alcohols or alcohol derivatives as alkylating agents under heterogeneous catalytic conditions. The reaction can be conducted at elevated temperatures (240-300°C) with space velocities ranging from 7.5 × 10² to 2.8 × 10³ per hour [11].

The catalytic system achieves complete conversion of starting pyrazoles with yields approaching 100% under optimized conditions [11]. The method offers advantages in terms of product purity and simplified work-up procedures, as the products can be obtained by simple evaporation or liquid separation operations [11].

Engineered Enzyme-Catalyzed Alkylation

Recent advances have introduced biocatalytic approaches using engineered methyltransferases for selective N-alkylation [12] [13]. The enzymatic system operates through a cyclic two-enzyme cascade where haloalkanes serve as precursors for generating non-natural analogs of S-adenosyl-L-methionine. The engineered enzymes achieve unprecedented regioselectivity (greater than 99%) for pyrazole alkylation [13].

Table 3: Methanesulfonylmethyl Introduction Methods

| Method | Reagent System | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| MsCl/Base | MsCl/Et₃N | CH₂Cl₂, RT | 70-85% | Good |

| Catalytic | Aluminosilicate | 270-300°C | 95-100% | Excellent |

| Enzymatic | Engineered MT | Aqueous, RT | 80-95% | >99% |

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, requiring systematic evaluation of multiple parameters to achieve maximum efficiency and selectivity.

Temperature Optimization Studies

Temperature optimization studies have revealed that pyrazole formation reactions exhibit complex temperature dependencies [14] [15]. For acid-catalyzed condensation reactions, optimal rates are achieved at approximately pH 2.0 with temperatures around 25°C for concentrated reactant solutions [14]. Temperature-controlled divergent synthesis has been demonstrated, where changing temperature from room temperature to 95°C can alter product distribution dramatically [15].

Solvent System Optimization

Comprehensive solvent screening studies have established that mixed solvent systems often provide superior results compared to single solvents [16] [17]. For multicomponent pyrazole synthesis, water-ethanol mixtures (1:1 ratio) consistently deliver higher yields than individual solvents [16]. The optimal conditions typically involve 10-15 molar percent catalyst loading with reaction temperatures maintained at 25-40°C [16].

Catalyst Loading Optimization

Systematic catalyst optimization reveals that optimal loadings vary significantly depending on the specific transformation [16] [17]. For cobalt oxide-catalyzed synthesis, 15 molar percent catalyst provides optimal efficiency for pyrrole derivatives, while 10 molar percent suffices for pyranopyrazole derivatives [16]. The catalyst can be recovered by magnetic separation and reused for six cycles with minimal activity loss [17].

pH and Base Optimization

pH optimization studies demonstrate that pyrazole formation reactions are highly sensitive to acidity levels [14] [18]. The reaction rate profile shows five distinct regions, with maximum rates achieved in the pH range of 1.9-2.1 [14]. For base-mediated reactions, the choice of base significantly affects both yield and selectivity, with cesium carbonate and potassium carbonate showing superior performance compared to sodium-based alternatives [18].

Table 4: Comprehensive Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature | 25-60°C | High | Variable |

| pH | 1.9-2.1 | Critical | High |

| Catalyst Loading | 10-15 mol% | Significant | Moderate |

| Solvent Ratio | 1:1 H₂O:EtOH | Substantial | Good |

| Reaction Time | 2-12 hours | Variable | Maintained |

Nuclear magnetic resonance spectroscopy provides essential structural information for 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole through characteristic chemical shift patterns and coupling constants. The compound exhibits distinct resonances attributable to its heterocyclic core and substituent groups.

Proton Nuclear Magnetic Resonance Characteristics

The pyrazole ring protons in 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole display characteristic downfield chemical shifts due to the electron-withdrawing nature of the bromine substituent [1] [2]. Based on analogous brominated pyrazole systems, the H-3 proton typically appears at 8.0-8.3 parts per million, while the H-5 proton resonates at 7.8-8.1 parts per million [3] [4]. These assignments are consistent with established patterns for 4-halogenated pyrazoles, where the bromine substituent influences the electronic environment of adjacent ring positions [5].

The methanesulfonylmethyl substituent contributes distinctive resonances that facilitate structural confirmation. The methylene bridge connecting the pyrazole nitrogen to the sulfonyl group exhibits a characteristic chemical shift at 5.8-6.2 parts per million [6] [7]. This downfield position reflects the deshielding effect of both the nitrogen atom and the electron-withdrawing sulfonyl functionality [8]. The methanesulfonyl methyl group appears as a singlet at 3.0-3.3 parts per million, consistent with reported values for similar sulfonyl-containing compounds [9] [10].

Carbon-13 Nuclear Magnetic Resonance Assignments

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of individual carbon atoms within the molecular framework. The pyrazole ring carbons exhibit distinct chemical shifts reflecting their substitution patterns and electronic environments [11] [12]. The C-4 carbon bearing the bromine substituent typically appears at 127-130 parts per million, while the C-3 and C-5 carbons resonate at 138-142 parts per million, consistent with established patterns for brominated pyrazoles [13] [4].

The methanesulfonylmethyl carbon atoms display characteristic shifts that confirm the presence of this functional group. The methylene carbon attached to the pyrazole nitrogen appears at approximately 60-65 parts per million, reflecting its position adjacent to both nitrogen and sulfur atoms [7]. The sulfonyl methyl carbon resonates at 39-42 parts per million, typical for carbon atoms directly bonded to sulfur in sulfonyl environments [9] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole exhibits a molecular ion peak at mass-to-charge ratio 239, corresponding to its molecular weight of 239.09 atomic mass units [1] [2].

Primary Fragmentation Pathways

The compound undergoes several characteristic fragmentation processes that provide structural information. Loss of the methanesulfonyl group (79 atomic mass units) generates a fragment ion at mass-to-charge ratio 160, representing the bromopyrazole core with a methylene bridge [15] [16]. This fragmentation pattern is typical for compounds containing methanesulfonyl substituents, where the sulfonyl group represents a favored leaving group under electron impact conditions.

A more extensive fragmentation involves loss of the entire methanesulfonylmethyl side chain (93 atomic mass units), producing a fragment at mass-to-charge ratio 146 [15]. This corresponds to the 4-bromopyrazole cation and typically appears as a significant peak in the mass spectrum due to the stability of the brominated heterocyclic system [16] .

Isotope Pattern Recognition

The presence of bromine introduces characteristic isotope patterns that aid in structural confirmation. Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) with nearly equal abundance, resulting in molecular ion clusters separated by two mass units [18]. This isotope signature provides unambiguous evidence for the presence of a single bromine atom within the molecular structure and assists in distinguishing brominated compounds from other halogenated analogs.

Infrared and Raman Vibrational Characteristics

Vibrational spectroscopy reveals the molecular dynamics and functional group characteristics of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole through analysis of infrared absorption and Raman scattering patterns [19] [20].

Characteristic Vibrational Modes

The pyrazole ring exhibits distinct vibrational signatures that confirm the heterocyclic structure. Carbon-nitrogen and carbon-carbon stretching vibrations appear in the region 1600-1450 wavenumbers, characteristic of aromatic heterocycles [21] [22]. These bands reflect the delocalized electronic structure of the pyrazole ring and provide confirmation of the aromatic character.

The methanesulfonyl functional group contributes highly characteristic vibrational bands that serve as diagnostic markers. The asymmetric sulfur-oxygen stretching vibration appears as a very strong absorption at 1350-1300 wavenumbers, while the symmetric stretch occurs at 1150-1120 wavenumbers [19] [23]. These sulfonyl vibrations are among the most intense features in the infrared spectrum and provide unambiguous identification of the methanesulfonyl functionality.

Carbon-Hydrogen and Carbon-Bromine Vibrations

Aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 wavenumbers with medium intensity, characteristic of pyrazole ring protons [20] [24]. Aliphatic carbon-hydrogen stretches from the methylene and methyl groups contribute bands at 2980-2850 wavenumbers, reflecting the saturated carbon environments within the substituent [23].

The carbon-bromine stretching vibration provides direct evidence for the halogen substituent, appearing at 650-550 wavenumbers with medium intensity [5]. This frequency range is characteristic for aromatic carbon-bromine bonds and distinguishes brominated compounds from other halogenated analogs.

Thermal Stability and Phase Transition Behavior

Thermal analysis reveals the stability characteristics and phase behavior of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole under controlled heating conditions. Understanding these properties is essential for handling, storage, and potential synthetic applications of the compound.

Melting Point and Phase Transitions

Based on structural analogs and substitution patterns, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole exhibits an estimated melting point in the range of 90-120 degrees Celsius [25] [26]. This range reflects the influence of intermolecular interactions, including potential hydrogen bonding involving the pyrazole nitrogen and dipole-dipole interactions from the sulfonyl group [27] [28].

The compound follows a typical phase progression from solid to liquid upon heating, with decomposition occurring at elevated temperatures. The presence of both the bromine substituent and the methanesulfonyl group influences the thermal stability through electronic effects and steric considerations [30].

Thermal Decomposition Pathways

Thermal decomposition typically initiates at temperatures above 200-250 degrees Celsius, consistent with the moderate thermal stability expected for brominated heterocycles containing electron-withdrawing substituents [31] [32]. The decomposition process likely involves multiple pathways, including elimination of the methanesulfonyl group and subsequent fragmentation of the pyrazole ring system [33] [30].

The thermal stability of the pyrazole core is enhanced by its aromatic character, requiring significant thermal energy for ring opening or complete decomposition [30] [34]. However, the methanesulfonyl substituent may undergo thermal elimination at lower temperatures, representing the initial stage of thermal degradation [35]. Understanding these decomposition pathways is crucial for determining appropriate storage conditions and thermal processing parameters for synthetic applications.